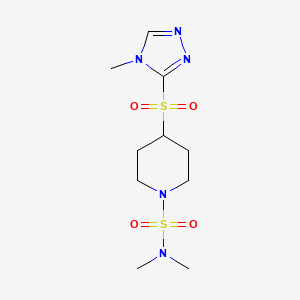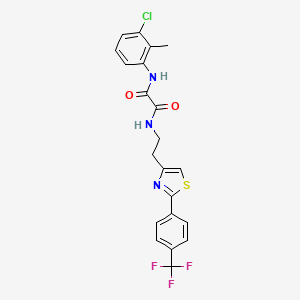
N-(2-(dimethylamino)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide, commonly known as 'DMFPA,' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(2-(dimethylamino)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide involves the reaction of 2-(4-fluorophenyl)acetic acid with N,N-dimethylformamide dimethyl acetal followed by reaction with pyrimidine-5-carboxamide. The resulting product is then treated with acetic anhydride to yield the final compound.
Starting Materials
2-(4-fluorophenyl)acetic acid, N,N-dimethylformamide dimethyl acetal, pyrimidine-5-carboxamide, acetic anhydride
Reaction
Step 1: 2-(4-fluorophenyl)acetic acid is reacted with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst such as p-toluenesulfonic acid to yield the corresponding acetal intermediate., Step 2: The acetal intermediate is then reacted with pyrimidine-5-carboxamide in the presence of a base such as potassium carbonate to yield the desired product, N-(2-(dimethylamino)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide., Step 3: The final product is then treated with acetic anhydride in the presence of a base such as triethylamine to yield the desired compound in high yield and purity.
Mecanismo De Acción
The mechanism of action of DMFPA is not fully understood, but it is believed to involve the formation of a complex between the compound and the metal ion. This complex formation leads to changes in the fluorescence properties of DMFPA, which can be used to detect the presence of the metal ion.
In the case of PDT, DMFPA is activated by light, which leads to the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
DMFPA has been shown to have low toxicity and is generally well-tolerated in biological systems. However, its effects on biochemical and physiological processes are still being studied. Some studies have suggested that DMFPA may have antioxidant properties, while others have shown that it can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DMFPA is its selectivity for metal ions, which makes it a valuable tool for studying their role in biological processes. Additionally, its low toxicity and high stability make it a suitable candidate for use in various lab experiments.
However, DMFPA also has some limitations. Its fluorescence properties can be affected by pH and temperature, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret results obtained from experiments using DMFPA.
Direcciones Futuras
There are several future directions for research involving DMFPA. One area of interest is the development of new fluorescent probes based on DMFPA that can selectively detect other metal ions. Additionally, further studies are needed to fully understand the mechanism of action of DMFPA and its effects on biochemical and physiological processes.
Another area of research involves the use of DMFPA in combination with other compounds for cancer treatment. For example, DMFPA could be used in combination with other photosensitizers or chemotherapeutic agents to enhance their efficacy.
Conclusion:
DMFPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its selectivity for metal ions and low toxicity make it a valuable tool for studying their role in biological processes. Additionally, its potential use in PDT for cancer treatment makes it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential applications.
Aplicaciones Científicas De Investigación
DMFPA has been extensively studied for its potential applications in various scientific fields. One of the major areas of interest is its use as a fluorescent probe for detecting the presence of metal ions in biological systems. DMFPA has been shown to selectively bind with metal ions such as Cu2+, Zn2+, and Fe2+, which makes it a valuable tool for studying the role of these ions in biological processes.
Another area of research involves the use of DMFPA as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. DMFPA has been shown to induce apoptosis in cancer cells when activated by light, making it a promising candidate for PDT.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O/c1-19(2)14-16-8-12(9-17-14)18-13(20)7-10-3-5-11(15)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOQPLXQOLYJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2951042.png)
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2951043.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride](/img/structure/B2951044.png)

![8-methoxy-6-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2951046.png)



![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2951055.png)
![2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2951056.png)
![N-[(2Z)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B2951057.png)
![3-methyl-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}-1H-indol-3-yl)benzamide](/img/structure/B2951058.png)
